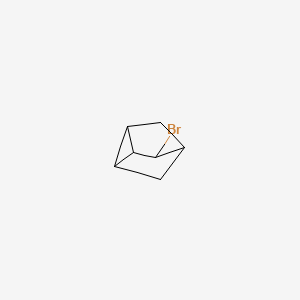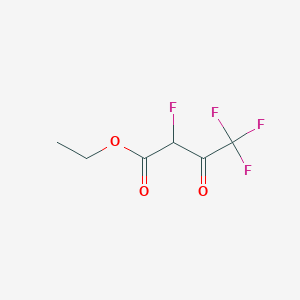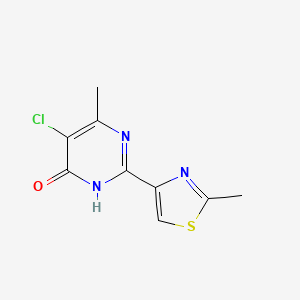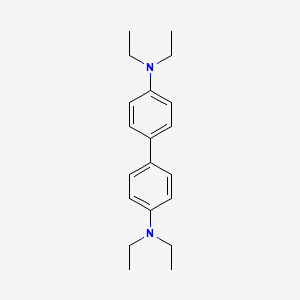
Nortricyclyl bromide
Description
Nortricyclyl bromide is a chemical compound . It contains a total of 17 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, and 1 Bromine atom . The molecule has a total of 19 bonds, including 10 non-H bonds, 1 three-membered ring, 3 five-membered rings, and 3 six-membered rings .
Synthesis Analysis
The synthesis of this compound involves a radical cascade using enantioenriched 7-azabenzonorbornenes . In this process, nortricyclyl radical can undergo reversible ring-opening to norbornenyl radical. The treatment of nortricyclyl or norbornenyl bromide with Bu3SnH and AIBN leads to an approximately equal mixture of nortricyclane and norbornene .Molecular Structure Analysis
The structure data file (SDF/MOL File) of this compound contains information about the atoms, bonds, connectivity, and coordinates of the molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it participates in radical cascades using enantioenriched 7-azabenzonorbornenes . In these systems, nortricyclyl radical can undergo reversible ring-opening to norbornenyl radical . The treatment of nortricyclyl or norbornenyl bromide with Bu3SnH and AIBN leads to an approximately equal mixture of nortricyclane and norbornene .Properties
IUPAC Name |
3-bromotricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUINMODIQXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875719 | |
| Record name | Nortricyclyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-02-3, 31991-53-4 | |
| Record name | Nortricyclyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortricyclyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Nortricyclyl Bromide undergoes solvolysis?
A: Solvolysis of this compound in a slightly acidic water-acetic acid solution at high temperature (250°C) results in a fascinating cascade of reactions. Initially, 2-(cyclopentene)acetaldehyde, 3-(cyclopentene)acetaldehyde, 3-(cyclohexene)carboxaldehyde, norcamphor, and norbornanediols are formed. [] Interestingly, the concentration of norbornanediols increases initially but then decreases as the other products become more prominent. [] This suggests that norbornanediols might be intermediates in the formation of the aldehydes and norcamphor. Further investigation using deuterated solvents reveals that deuterium incorporation occurs in the final products, but not at the position next to the carbonyl group. [] This observation hints at a complex reaction mechanism involving multiple rearrangements and hydride (or deuteride) shifts.
Q2: How does the stereochemistry of deuterated Norbornene influence the products formed during halogenation?
A: Research shows that the addition of bromine or chlorine to specifically deuterated Norbornene isomers leads to stereoselective product formation. [] Bromination of both exo,exo-5,6- and endo,endo-5,6-dideuterio-Norbornene results in the preferential loss of a proton (or deuteron) from the C-6 position, leading to the formation of tricyclic products. [] This suggests that during bromination, the reaction proceeds predominantly through the removal of a proton from C-6. In contrast, chlorination of the same deuterated Norbornene isomers shows a preference for proton (deuteron) removal from the C-4 position. [] This difference in regioselectivity implies that chlorination might involve a different reaction intermediate or transition state compared to bromination. These findings highlight the crucial role of stereochemistry and the nature of the halogenating agent in directing the reaction pathway.
Q3: Can this compound undergo ring-opening reactions? If so, what conditions are required?
A: Yes, the cyclopropane ring within this compound can be opened under acidic conditions. [] Specifically, a mixture of acetic acid and sulfuric acid effectively catalyzes the ring-opening reaction, yielding a mixture of isomeric haloacetates. [] The major products identified are anti-7-, syn-7-, exo-5-, and endo-5-halo-exo-2-norbornyl acetates. [] Further mechanistic studies using deuterated reaction media reveal that deuterium gets incorporated into the final products specifically at the endo position of C-6 in the anti-7- and syn-7-haloacetates. [] This observation strongly supports the mechanism involving initial protonation at the edge of the cyclopropane ring, leading to ring opening and subsequent formation of the observed products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Ethynylcyclohexyl)oxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B1659854.png)

![Piperidine, 1-[phenyl(1-piperidyl)phosphoroselenoyl]-](/img/structure/B1659859.png)

![Cyclohexyl 2-{[2-(furan-2-yl)-7-methyl-4-oxo-4H-1-benzopyran-3-yl]oxy}propanoate](/img/structure/B1659862.png)








